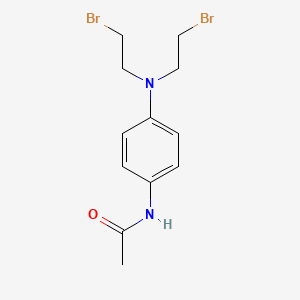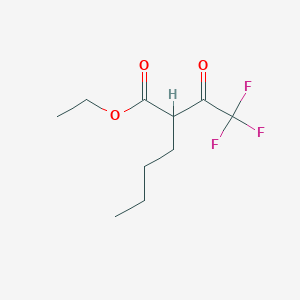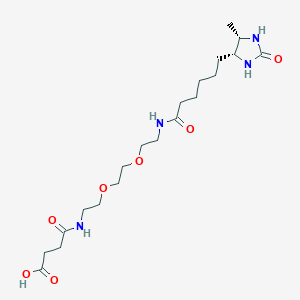
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the use of (R,R)-(+)-tartaric acid as a starting material . The synthesis includes several key steps such as oxidation, reduction, and cyclization reactions, often employing reagents like pyridinium chlorochromate (PCC) and molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and stereoselectivity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced analogs with different functional groups.
Applications De Recherche Scientifique
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H36N4O7 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O7/c1-15-16(24-20(29)23-15)5-3-2-4-6-17(25)21-9-11-30-13-14-31-12-10-22-18(26)7-8-19(27)28/h15-16H,2-14H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t15-,16+/m0/s1 |
Clé InChI |
DFUKLBAGAQSCRQ-JKSUJKDBSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



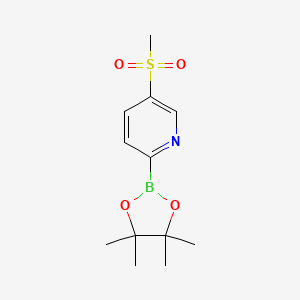
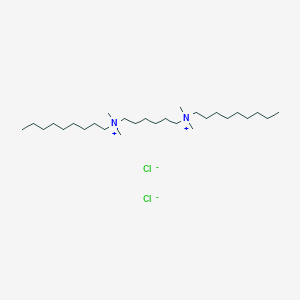
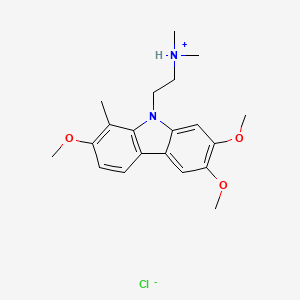
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)

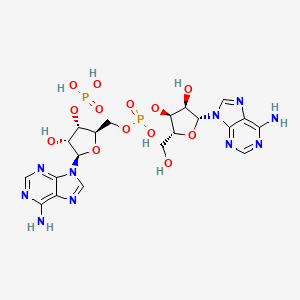

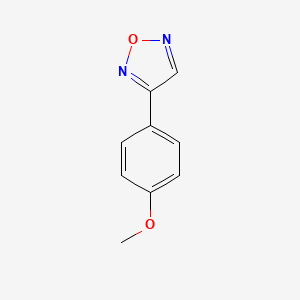

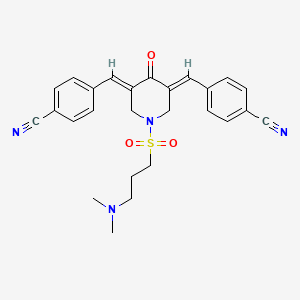
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
